
Crocacin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Crocacin A is a natural product found in Chondromyces crocatus with data available.
Scientific Research Applications
Respiration Inhibition and Agrochemical Potential
Crocacins A and D are natural respiration inhibitors with significant potential in the agrochemical industry. They have been used as lead compounds for synthesizing various analogues. Some of these analogues exhibit high activity in mitochondrial beef heart respiration assays and are effective against certain plant pathogens in greenhouse tests. Notably, these analogues are more stable than the natural products, although surpassing the activity of natural crocacins has been challenging (Crowley, Godfrey, & Viner, 2007).
Antifungal and Cytotoxic Properties
Crocacin, isolated from Chondromyces crocatus, exhibits antifungal properties and a wide spectrum of activity against yeasts and molds. It inhibits growth by blocking electron transport within the bc1-segment (complex III) of eukaryotic respiratory chains (Kunze, Jansen, Höfle, & Reichenbach, 1994). Crocacins A-D, particularly Crocacin A, have been identified as antifungal and highly cytotoxic, with unique structural characteristics that make them promising leads for new antibiotics (Jansen et al., 1999).
Synthesis and Structural Studies
Efforts in total synthesis of Crocacin A have provided insights into its molecular structure, paving the way for the development of new antifungal agents and crop protection chemicals (Chakraborty & Laxman, 2001). The biosynthesis of crocacin involves unique domains, hinting at molecular processes underlying its production and offering avenues for bioengineering (Müller et al., 2014).
Molecular Modeling and Agricultural Fungicides
Molecular modeling based on crystallographic data has been instrumental in designing synthetic analogues of crocacins for agricultural fungicide applications. These studies have led to the development of compounds with high activity against plant pathogenic fungi and a deeper understanding of crocacin's mode of action (Crowley et al., 2008).
properties
Molecular Formula |
C31H42N2O6 |
|---|---|
Molecular Weight |
538.7 g/mol |
IUPAC Name |
methyl 2-[[(2Z,5Z)-6-[[(2E,4E,6S,7S,8R,9S,10E)-7,9-dimethoxy-3,6,8-trimethyl-11-phenylundeca-2,4,10-trienoyl]amino]hexa-2,5-dienoyl]amino]acetate |
InChI |
InChI=1S/C31H42N2O6/c1-23(21-29(35)32-20-12-8-11-15-28(34)33-22-30(36)38-5)16-17-24(2)31(39-6)25(3)27(37-4)19-18-26-13-9-7-10-14-26/h7,9-21,24-25,27,31H,8,22H2,1-6H3,(H,32,35)(H,33,34)/b15-11-,17-16+,19-18+,20-12-,23-21+/t24-,25+,27-,31-/m0/s1 |
InChI Key |
XHTUDGVBJDVOEZ-PSXYSELWSA-N |
Isomeric SMILES |
C[C@@H](/C=C/C(=C/C(=O)N/C=C\C/C=C\C(=O)NCC(=O)OC)/C)[C@@H]([C@H](C)[C@H](/C=C/C1=CC=CC=C1)OC)OC |
SMILES |
CC(C=CC(=CC(=O)NC=CCC=CC(=O)NCC(=O)OC)C)C(C(C)C(C=CC1=CC=CC=C1)OC)OC |
Canonical SMILES |
CC(C=CC(=CC(=O)NC=CCC=CC(=O)NCC(=O)OC)C)C(C(C)C(C=CC1=CC=CC=C1)OC)OC |
synonyms |
crocacin A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3S,3'S,4'R,6'S,8'R,8'aR)-8'-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-oxomethyl]-6'-[4-(2-hydroxyethoxy)phenyl]-5-[2-(4-methoxyphenyl)ethynyl]-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione](/img/structure/B1234751.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)benzamide](/img/structure/B1234752.png)
![Calcium;sodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate](/img/structure/B1234753.png)
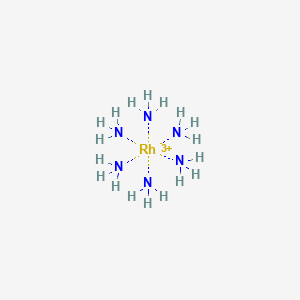
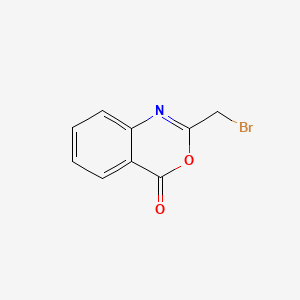
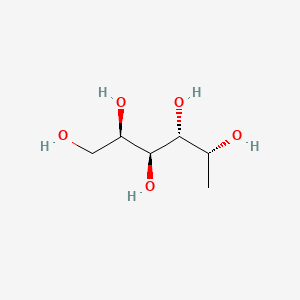
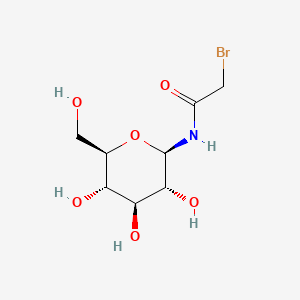
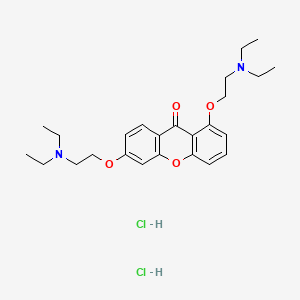
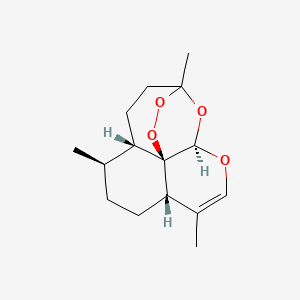

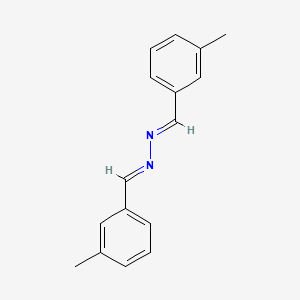
![6-methyl-N-[(E)-pyridin-2-ylmethylideneamino]pyridine-3-carboxamide](/img/structure/B1234770.png)
![(S)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B1234772.png)
